Substitution Pattern Dictates Chemical Reactivity: Chloro-Methyl Aryl vs. Unsubstituted or Alternative Aryl Groups
The 3-chloro-4-methyl substitution pattern on the phenyl ring of CAS 62903-06-4 fundamentally alters its reactivity profile compared to unsubstituted or differently substituted 4-aryl-4-oxobutanoic acids. This compound is specifically synthesized via Friedel-Crafts acylation, where the chloro and methyl substituents direct and modulate electrophilic aromatic substitution . In contrast, 4-(4-methoxyphenyl)-4-oxobutanoic acid and 4-phenyl-4-oxobutanoic acid exhibit different regioselectivity and reaction kinetics under identical acylation conditions due to the absence of the electron-withdrawing chloro group and ortho/para-directing methyl group [1].
| Evidence Dimension | Electrophilic aromatic substitution reactivity |
|---|---|
| Target Compound Data | 3-Chloro-4-methyl substitution pattern; reacts via Friedel-Crafts acylation with succinic anhydride/AlCl₃ |
| Comparator Or Baseline | 4-Phenyl-4-oxobutanoic acid (unsubstituted) and 4-(4-methoxyphenyl)-4-oxobutanoic acid (methoxy-substituted) |
| Quantified Difference | Qualitative difference in regioselectivity and reaction rate (no quantitative kinetic data available for direct comparison) |
| Conditions | Friedel-Crafts acylation using succinic anhydride and Lewis acid catalyst (e.g., AlCl₃) |
Why This Matters
The specific substitution pattern determines synthetic route feasibility and yield; procurement of the exact CAS 62903-06-4 is necessary for reproducible downstream derivatization via electrophilic aromatic substitution.
- [1] Linkova EI, Grinev VS, Mayorova OA, Yegorova AY. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arab J Chem. 2021;14(10):103350. View Source
